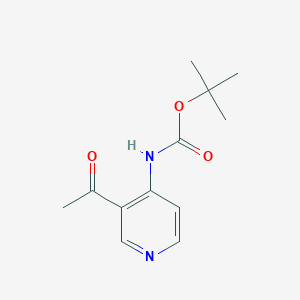

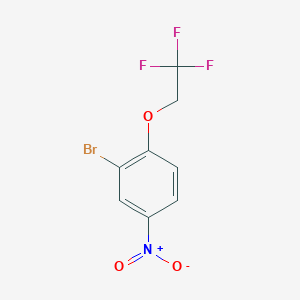

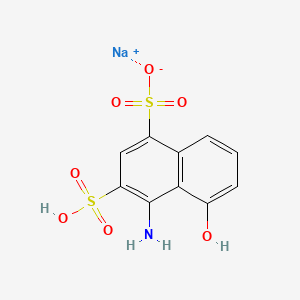

![molecular formula C9H9N3O2 B1526468 Ácido 1,3-dimetil-1H-pirazolo[3,4-b]piridina-6-carboxílico CAS No. 1339529-36-0](/img/structure/B1526468.png)

Ácido 1,3-dimetil-1H-pirazolo[3,4-b]piridina-6-carboxílico

Descripción general

Descripción

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño y Síntesis de Fármacos

El compuesto se utiliza en el diseño y síntesis de nuevos fármacos. Los investigadores utilizan su estructura para crear derivados que pueden interactuar con objetivos biológicos específicos. Por ejemplo, se ha utilizado para evaluar los modos de unión con TRKA, un receptor que juega un papel crucial en el desarrollo y la función del sistema nervioso .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular emplean ácido 1,3-dimetil-1H-pirazolo[3,4-b]piridina-6-carboxílico para simular y predecir cómo las moléculas se alinearán con ciertos objetivos biológicos. Esto es crucial para comprender las interacciones fármaco-receptor y optimizar la eficacia del fármaco .

Síntesis de Heterociclos Policíclicos

Este compuesto sirve como un precursor clave en la síntesis de heterociclos policíclicos, que son estructuras importantes en muchos productos farmacéuticos. El proceso a menudo involucra cetonas como socios de condensación .

Aplicaciones Biomédicas

Las 1H-pirazolo[3,4-b]piridinas, que incluyen el compuesto en cuestión, se han descrito en numerosas patentes y referencias, lo que indica su papel significativo en las aplicaciones biomédicas. Presentan dos posibles formas tautoméricas que se pueden aprovechar para diversas herramientas terapéuticas .

Estrategias Sintéticas

Los derivados del compuesto se sintetizan mediante diversas estrategias y enfoques, que se sistematizan según el método para ensamblar el sistema pirazolopiridínico. Estos métodos tienen sus propias ventajas y desventajas, que se consideran durante la síntesis .

Herramientas Terapéuticas como Análogos de Purina

Como parte de la familia 1H-pirazolo[3,4-b]piridina, este compuesto está relacionado con los análogos de purina que tienen afinidad por enzimas o receptores involucrados en procesos biológicos críticos. Esto los convierte en valiosas herramientas terapéuticas para estudiar el potencial citotóxico .

Mecanismo De Acción

Target of Action

This compound belongs to a class of molecules known as pyrazolopyridines, which have been studied for their diverse biological activities . .

Mode of Action

As a member of the pyrazolopyridine family, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The exact nature of these interactions and the resulting changes in cellular processes are areas for future research.

Biochemical Pathways

Pyrazolopyridines, in general, have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways

Propiedades

IUPAC Name |

1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-6-3-4-7(9(13)14)10-8(6)12(2)11-5/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHVKUAVGSFBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

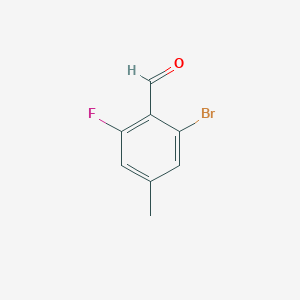

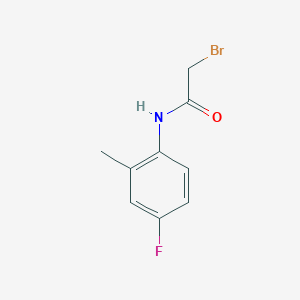

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)